Faldaprevir - 801283-95-4

Faldaprevir

Catalog Number: EVT-268036
CAS Number: 801283-95-4
Molecular Formula: C40H49BrN6O9S
Molecular Weight: 869.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Faldaprevir (BI 201335) is a selective peptide-mimetic inhibitor of the hepatitis C virus (HCV) NS3/NS4 protease. [] It is classified as a direct-acting antiviral (DAA) agent. [] In scientific research, Faldaprevir serves as a valuable tool for investigating HCV protease inhibition, drug metabolism, and transporter interactions.

Molecular Structure Analysis

The molecular structure of Faldaprevir has been analyzed in studies exploring its interactions with the HCV NS3/4A protease. [] These analyses typically involve molecular dynamics simulations and binding free energy calculations to understand the specific interactions between Faldaprevir and the protease active site.

Mechanism of Action

Faldaprevir exerts its antiviral effect by selectively inhibiting the HCV NS3/4A protease, a key enzyme essential for viral replication. [, ] This inhibition prevents the cleavage of the HCV polyprotein precursor, disrupting the viral life cycle. []

Physical and Chemical Properties Analysis

The provided literature reveals that Faldaprevir exhibits low clearance in vivo and undergoes slow metabolism in vitro. [] It has negligible urinary excretion, with fecal excretion being the primary route of elimination. [, ] Studies suggest that Faldaprevir is a substrate for multiple transporters, including P-glycoprotein, breast cancer resistance protein, and organic anion transporting polypeptides (OATPs). [, ] Additionally, it acts as an inhibitor of UGT1A1, CYP3A4, and P-glycoprotein. [, ]

Applications
  • Investigate HCV protease inhibition: Faldaprevir serves as a model compound to study the structure-activity relationship of HCV protease inhibitors and the development of resistance mutations. [, , ]
  • Study drug metabolism and transporter interactions: The low clearance and unique metabolic profile of Faldaprevir have made it a valuable tool for investigating drug metabolism pathways and the role of transporters in drug disposition. [, , ]
  • Develop in vitro models for predicting drug disposition: The complex interplay between metabolic enzymes and transporters in Faldaprevir's disposition has been instrumental in developing and validating in vitro models like HepatoPac for predicting in vivo drug behavior. [, ]
  • Explore drug interactions: Studies have utilized Faldaprevir to understand its interaction potential with other drugs, including statins, antiretrovirals, and oral contraceptives. [, , ] This research provides valuable insights into the clinical management of potential drug-drug interactions.
Future Directions
  • Further exploration of Faldaprevir's interaction with transporters: Detailed investigations into the specific transporters involved in Faldaprevir's uptake and efflux, particularly in the context of renal impairment, would be beneficial. []
  • Development of novel Faldaprevir analogs: Designing analogs with improved pharmacokinetic properties or enhanced activity against resistant HCV variants could be explored. []
  • Incorporation of Faldaprevir into in vitro models: Further utilization of Faldaprevir in advanced in vitro models like HepatoPac could provide valuable insights into drug metabolism and transporter interplay for other low-clearance drugs. []

Simeprevir

    Compound Description: Simeprevir is a potent NS3/4A protease inhibitor approved by the US Food and Drug Administration (FDA) in late 2013 for treating HCV genotype 1 infection. It is clinically used in combination with pegylated interferon and ribavirin.

    Relevance: Like Faldaprevir, Simeprevir belongs to the new generation of HCV NS3/4A protease inhibitors, categorized as a "second-wave" inhibitor. They share a similar mechanism of action, targeting the same viral protease.

Sofosbuvir

    Compound Description: Sofosbuvir is an HCV NS5B polymerase inhibitor, also FDA-approved in late 2013, for treating HCV genotype 1 infection. It is used in combination with pegylated interferon and ribavirin.

    Relevance: Although Sofosbuvir targets a different viral protein (NS5B polymerase) than Faldaprevir (NS3/4A protease), they represent a new wave of direct-acting antiviral agents against HCV.

Darunavir

    Compound Description: Darunavir is an antiretroviral medication used in combination with other medications to treat HIV.

    Relevance: Studies have investigated potential drug interactions between Faldaprevir and Darunavir, particularly when co-administered with Ritonavir, to understand their compatibility for treating patients co-infected with HCV and HIV.

Ritonavir

    Compound Description: Ritonavir is an antiretroviral medication primarily used as a pharmacokinetic enhancer, boosting the levels of other protease inhibitors, including Darunavir.

    Relevance: It is often co-administered with Darunavir in HIV treatment and studied for potential pharmacokinetic interactions with Faldaprevir.

Efavirenz

    Compound Description: Efavirenz is an antiretroviral medication used to treat HIV infection. It is known to induce CYP3A, a key enzyme involved in drug metabolism.

    Relevance: Studies have shown that Efavirenz can significantly decrease Faldaprevir exposure due to its CYP3A induction, requiring dose adjustments of Faldaprevir when co-administered.

Tenofovir

    Compound Description: Tenofovir is an antiviral medication used to treat HIV infection and chronic hepatitis B.

    Relevance: Research on potential drug interactions between Faldaprevir and Tenofovir has shown no clinically significant interactions, indicating their compatibility for co-administration.

Ethinylestradiol

    Compound Description: Ethinylestradiol is a synthetic form of estrogen commonly used in combined oral contraceptive pills.

    Relevance: Studies have investigated the effect of Faldaprevir on the pharmacokinetics of oral contraceptives containing Ethinylestradiol, revealing a moderate but not clinically meaningful increase in Ethinylestradiol exposure.

Levonorgestrel

    Compound Description: Levonorgestrel is a synthetic progestogen commonly used in hormonal contraceptives.

    Relevance: Similar to Ethinylestradiol, studies have shown that Faldaprevir can moderately increase Levonorgestrel exposure when co-administered, but this increase was not deemed clinically significant.

Methadone

    Compound Description: Methadone is a medication primarily used as an analgesic and as part of drug addiction detoxification and maintenance programs.

    Relevance: Studies have assessed the effects of Faldaprevir on the pharmacokinetics of Methadone in individuals receiving stable addiction management therapy, demonstrating no clinically significant pharmacokinetic interactions.

Buprenorphine

    Compound Description: Buprenorphine is an opioid used to treat opioid use disorder, acute pain, and chronic pain.

    Relevance: Studies investigated the pharmacokinetic interactions between Faldaprevir and Buprenorphine (co-administered with Naloxone) in individuals undergoing addiction management therapy, indicating no clinically relevant interactions.

Naloxone

    Compound Description: Naloxone is a medication used to reverse the effects of opioids, especially in overdoses.

    Relevance: Studied alongside Buprenorphine for potential pharmacokinetic interactions with Faldaprevir in individuals receiving addiction management therapy, revealing no clinically significant interactions.

Atorvastatin

    Compound Description: Atorvastatin is a statin medication used to lower blood cholesterol and prevent cardiovascular disease.

    Relevance: Research has shown that Faldaprevir can significantly increase Atorvastatin exposure, potentially due to Faldaprevir's inhibitory effects on hepatic uptake transporters, making co-administration inadvisable.

Rosuvastatin

    Compound Description: Rosuvastatin is a statin medication used to lower blood cholesterol and prevent cardiovascular disease.

    Relevance: Similar to Atorvastatin, co-administration of Faldaprevir with Rosuvastatin has been shown to significantly increase Rosuvastatin exposure, making their concurrent use not recommended.

Raltegravir

    Compound Description: Raltegravir is an HIV integrase inhibitor used in combination with other medications to treat HIV infection. It is primarily cleared via glucuronidation by UDP-glucuronosyltransferase-1A1 (UGT1A1), an enzyme inhibited by Faldaprevir.

Deleobuvir

    Compound Description: Deleobuvir is an HCV polymerase non-nucleoside inhibitor investigated in combination with Faldaprevir and ribavirin as an interferon-free treatment option for HCV genotype 1 infection.

    Relevance: Deleobuvir, with its distinct mechanism of action targeting the NS5B polymerase, complements Faldaprevir's inhibition of NS3/4A protease, providing a synergistic effect against HCV.

    Compound Description: M2a and M2b are the two major metabolites of Faldaprevir found in feces, constituting a significant portion of the administered dose.

    Relevance: Although structurally similar to Faldaprevir with the addition of a single hydroxyl group, these metabolites exhibit low permeability and are efficiently cleared via bile into feces, resulting in negligible circulating levels.

18. Boceprevir* Compound Description: Boceprevir is another first-generation HCV NS3/4A protease inhibitor used alongside pegylated interferon and ribavirin. * Relevance: Like Telaprevir, Boceprevir belongs to the "first wave" of protease inhibitors and has been largely replaced by newer agents, including Faldaprevir, due to advancements in efficacy and tolerability.

19. Asunaprevir* Compound Description: Asunaprevir is a second-generation HCV NS3/4A protease inhibitor, a component of interferon-free regimens for treating HCV infection. * Relevance: Although both Faldaprevir and Asunaprevir target the NS3/4A protease, Asunaprevir represents a later generation of inhibitors. They are often studied in the context of resistance mutations and their impact on treatment efficacy.

20. Daclatasvir* Compound Description: Daclatasvir is an HCV NS5A inhibitor investigated as part of interferon-free regimens for HCV treatment. * Relevance: Daclatasvir, with its distinct target (NS5A) compared to Faldaprevir (NS3/4A protease), offers a different mechanism of action against HCV, and their combined use has been explored in clinical trials.

Properties

CAS Number

801283-95-4

Product Name

Faldaprevir

IUPAC Name

(1R,2S)-1-[[(2S,4R)-4-[8-bromo-7-methoxy-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-1-[(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-2-ethenylcyclopropane-1-carboxylic acid

Molecular Formula

C40H49BrN6O9S

Molecular Weight

869.8 g/mol

InChI

InChI=1S/C40H49BrN6O9S/c1-8-21-17-40(21,36(51)52)46-34(49)27-15-23(18-47(27)35(50)32(39(4,5)6)44-38(53)56-22-11-9-10-12-22)55-29-16-25(26-19-57-37(43-26)45-33(48)20(2)3)42-31-24(29)13-14-28(54-7)30(31)41/h8,13-14,16,19-23,27,32H,1,9-12,15,17-18H2,2-7H3,(H,44,53)(H,46,49)(H,51,52)(H,43,45,48)/t21-,23-,27+,32-,40-/m1/s1

InChI Key

LLGDPTDZOVKFDU-XUHJSTDZSA-N

SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Faldaprevir; BI-201335; BI 201335; BI201335.

Canonical SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)OC4CC(N(C4)C(=O)C(C(C)(C)C)NC(=O)OC5CCCC5)C(=O)NC6(CC6C=C)C(=O)O

Isomeric SMILES

CC(C)C(=O)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3Br)OC)C(=C2)O[C@@H]4C[C@H](N(C4)C(=O)[C@H](C(C)(C)C)NC(=O)OC5CCCC5)C(=O)N[C@@]6(C[C@H]6C=C)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.